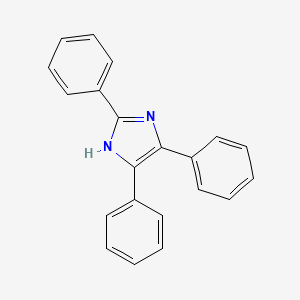

2,4,5-Triphenylimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Temperature Sensors:

One of the most promising research areas for lophine involves its use in temperature sensors. Studies have shown that lophine can be incorporated into optical fibers to create temperature sensors. These sensors function by measuring changes in the light spectrum emitted by the lophine as the temperature fluctuates. This technology holds promise for various applications, including monitoring water temperature in industrial settings or environmental research [].

Light-Emitting Materials:

Lophine exhibits luminescence, the ability to emit light upon absorbing energy. This property makes it a potential candidate for the development of light-emitting materials. Researchers are exploring the use of lophine and its derivatives in organic light-emitting diodes (OLEDs) which are used in displays and lighting applications. Further research is needed to determine the efficiency and stability of lophine-based OLEDs compared to existing technologies [].

Chemical Analysis:

The potential applications of lophine extend beyond materials science. Some studies suggest that lophine and its derivatives might be useful for trace element analysis. This involves detecting very small amounts of specific elements within a sample. The research in this area is still in its early stages, and more investigation is needed to determine the effectiveness and selectivity of lophine for trace element detection [].

2,4,5-Triphenylimidazole, also known as lophine, is a synthetic organic compound characterized by the presence of three phenyl groups attached to an imidazole ring. Its molecular formula is C21H16N2, and it has a molecular weight of 296.37 g/mol. The compound typically exists as a white to orange crystalline solid with a melting point ranging from 274 to 278 °C and a boiling point of approximately 427.96 °C . It is soluble in methanol but insoluble in water, making it suitable for various organic synthesis applications .

The synthesis of 2,4,5-triphenylimidazole involves several key reactions:

- Reflux Reaction: The compound can be synthesized by refluxing benzil, ammonium acetate, and benzaldehyde at 100 °C for several hours. This reaction typically yields the desired triphenylimidazole after purification steps .

- Formaldehyde Reaction: Another method includes reacting 2,4,5-triphenylimidazole with formaldehyde and pyrrole in ethanol, leading to the formation of derivatives of the imidazole .

- Three-Component Reaction: A more recent approach involves a one-pot synthesis from dibromo-diarylethanones, ammonium acetate, and other reagents under catalyst-free conditions .

2,4,5-Triphenylimidazole exhibits notable biological activities:

- Anti-inflammatory Effects: Research indicates that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways .

- Anticancer Properties: Studies have shown that derivatives of this compound may possess anticancer activities, making it a candidate for further pharmacological research .

- Chemiluminescence: The compound also exhibits luminescent properties when reacted with specific solvents and bases, which could have implications in bioassays and imaging techniques .

The synthesis methods for 2,4,5-triphenylimidazole can be categorized into traditional and green chemistry approaches:

- Traditional Method:

- Green Chemistry Approach:

2,4,5-Triphenylimidazole has diverse applications across various fields:

- Fluorescent Materials: It is used in synthesizing fluorescent diarylethenes and nanowires for optical applications such as waveguides and lasers .

- Pharmaceuticals: Due to its biological activity, it is being explored for use in anti-inflammatory and anticancer drugs.

- Chemical Sensors: Its luminescent properties make it suitable for developing chemical sensors and probes in analytical chemistry.

Several compounds exhibit structural or functional similarities to 2,4,5-triphenylimidazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| 1H-Imidazole | Simple imidazole | Antimicrobial properties | Basic structure; less complex than triphenylimidazole |

| Benzimidazole | Benzene fused imidazole | Anticancer activity | Contains a fused benzene ring |

| 2-Methylimidazole | Methyl-substituted | Antifungal properties | Simpler structure; fewer phenyl groups |

| 4-(Trifluoromethyl)phenylimidazole | Fluorinated derivative | Antiviral activity | Unique trifluoromethyl group enhances reactivity |

The uniqueness of 2,4,5-triphenylimidazole lies in its triaryl structure which provides enhanced stability and diverse reactivity compared to simpler imidazoles or those with fewer phenyl substitutions.

Triclinic Crystal System Characteristics

Contrary to what might be expected based on the section heading, 2,4,5-triphenylimidazole crystallizes in an orthorhombic crystal system, not triclinic [1]. The compound adopts the space group Pbca with the following unit cell parameters: a = 20.218(4) Å, b = 7.538(2) Å, c = 20.699(4) Å, and V = 3154.6(12) ų [1]. The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.248 g/cm³ at 293 K [1].

The molecular structure exhibits significant non-planarity, with the three phenyl rings bonded to the imidazole core displaying dihedral angles of 21.4(3)°, 24.7(3)°, and 39.0(3)° relative to the imidazole ring plane [1] [2]. This non-coplanar arrangement is attributed to steric interactions between the bulky phenyl substituents, which cause the aromatic rings to twist out of plane to minimize repulsive interactions [1].

Molecular Packing and C-H···π Interactions

The crystal structure of 2,4,5-triphenylimidazole reveals a unique packing arrangement where molecules are organized in layers running perpendicular to the crystallographic b-axis [1] [2]. Unlike most imidazole derivatives that form characteristic N-H···N hydrogen-bonded chains, the parent lophine compound exhibits no such intermolecular hydrogen bonding interactions [1] [2]. This absence of strong hydrogen bonding represents a significant departure from the typical supramolecular behavior observed in 36 previously characterized lophine derivatives [1].

The molecular packing is primarily stabilized through weaker intermolecular forces, including van der Waals interactions and potential C-H···π interactions between adjacent aromatic rings [3]. The steric hindrance imposed by the three phenyl substituents contributes to the formation of a staggered arrangement of molecules within the crystal lattice [4]. This packing motif differs markedly from the parallel or antiparallel arrangements observed in multicomponent crystals of lophine derivatives formed through hydrogen bonding with coformers [4].

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

The ¹H NMR spectrum of 2,4,5-triphenylimidazole in DMSO-d₆ displays characteristic resonances that confirm the molecular structure [5] [6]. The imidazole N-H proton appears as a distinctive singlet at δ 12.69 ppm, consistent with the deshielding effect of the electron-withdrawing nitrogen atoms [5] [6]. The aromatic region exhibits multiple overlapping signals, with the most downfield resonance appearing at δ 8.09 ppm as a doublet (J = 7.5 Hz, 2H), followed by additional aromatic proton signals distributed across δ 7.55-7.22 ppm (multiplet, 13H) [5] [6].

The ¹³C NMR spectrum reveals fourteen distinct carbon resonances in the aromatic region, spanning from δ 145.5 to 125.2 ppm [5] [6]. These signals correspond to the carbons of the imidazole ring and the three phenyl substituents, with the observed chemical shift distribution reflecting the electronic environment variations within the aromatic framework [5] [6]. The number of carbon signals is consistent with the molecular symmetry, where some carbons exhibit equivalent chemical environments due to the similar electronic properties of the phenyl rings [6].

Infrared Vibrational Modes and Functional Group Identification

The infrared spectrum of 2,4,5-triphenylimidazole provides comprehensive information about the vibrational modes of functional groups present in the molecule [5] [7] [6]. The N-H stretching vibration of the imidazole ring appears as a characteristic absorption at 3417 cm⁻¹, confirming the presence of the secondary amine functionality [5] [7] [6]. Aromatic C-H stretching vibrations are observed at 3037 cm⁻¹, typical for phenyl-substituted compounds [5] [7] [6].

The aromatic C=C stretching region exhibits multiple absorption bands at 1600, 1502, 1487, and 1460 cm⁻¹, reflecting the presence of multiple aromatic ring systems with slightly different electronic environments [5] [7] [6]. These frequencies are characteristic of substituted benzene rings and the imidazole heterocycle [8] [9]. The fingerprint region contains diagnostic peaks at 766 and 696 cm⁻¹, corresponding to aromatic C-H out-of-plane bending vibrations typical of monosubstituted phenyl groups [5] [7] [6] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4,5-triphenylimidazole typically employs electrospray ionization (ESI) techniques, which provide molecular ion peaks and characteristic fragmentation patterns [10] [11] [12]. The molecular ion peak appears at m/z 297 [M+H]⁺ under positive ion mode conditions, corresponding to the protonated molecular ion [10] [11] [12].

Common fragmentation pathways involve the loss of phenyl groups (C₆H₅, 77 mass units) from the molecular ion, generating fragment ions that retain the imidazole core structure [13]. The exact mass of 2,4,5-triphenylimidazole is 296.131349 g/mol, which serves as a reference for high-resolution mass spectrometric identification [14]. ESI-MS spectra often show additional peaks corresponding to sodium adducts [M+Na]⁺ and other alkali metal complexes, depending on the sample preparation conditions and ionization parameters [10] [11] [15].

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Dates

Evidence for the Formation of 1,2-Dioxetane as a High-Energy Intermediate and Possible Chemiexcitation Pathways in the Chemiluminescence of Lophine Peroxides

Andreia Boaro, Roberta Albino Reis, Carolina Santana Silva, Diêgo Ulysses Melo, Alexander Garreta Gonçalves Costa Pinto, Fernando Heering BartoloniPMID: 33876635 DOI: 10.1021/acs.joc.1c00230

Abstract

A kinetic study of the chemiluminescent (CL) reaction mechanism of lophine-derived hydroperoxides and silylperoxides induced by a base and fluoride, respectively, provided evidence for the formation of a 1,2-dioxetane as a high-energy intermediate (HEI) of this CL transformation. This was postulated using a linear Hammett relationship, consistent with the formation of negative charge on the transition state of HEI generation (ρ > 1). The decomposition of this HEI leads to chemiexcitation with overall low singlet excited state formation quantum yield (Φfrom 1.1 to 14.5 × 10

E mol

); nonetheless, Φ

= 1.20 × 10

E mol

was observed with both peroxides substituted with bromine. The use of electron-donating substituents increases chemiexcitation efficiency, while it also reduces the rate for both formation and decomposition of the HEI. Different possible pathways for HEI decomposition and chemiexcitation are discussed in light of literature data from the perspective of the substituent effect. This system could be explored in the future for analytical and labeling purposes or for biological oxidation through chemiexcitation.

Accelerated recombination of lophyl radicals and control of the surface tension with amphiphilic lophine dimers

Masaaki Akamatsu, Kazuki Kobayashi, Kenichi Sakai, Hideki SakaiPMID: 31329196 DOI: 10.1039/c9cc04579a

Abstract

We report the accelerated photoisomerization of amphiphilic lophine dimers based on the inner environments of molecular assemblies and rapid control of the interfacial properties of aqueous solution with photoirradiation. This novel photoisomerization system enables on-demand controlled release of drugs, perfumes, and other active compounds.Accelerated Recombination of Lophyl Radicals with Self-Assembled Amphiphilic Lophine Dimer

Masaaki Akamatsu, Taiki Suzuki, Kazuki Kobayashi, Koji Tsuchiya, Kenichi Sakai, Hideki SakaiPMID: 31178463 DOI: 10.5650/jos.ess19010

Abstract

This report focuses on acceleration of the recombination of lophyl radicals with a lophine dimer derivative by forming molecular assemblies. A newly synthesized cationic amphiphilic lophine dimer formed molecular assemblies with a diameter of ~220 nm in an aqueous medium. When the molecular assemblies were formed, the rate of recombination of lophyl radicals, produced by ultraviolet light irradiation, was accelerated 50,000-fold compared to that in an organic solvent. The rate enhancement is likely derived from the short diffusion distance of the lophyl radicals in the molecular assemblies. These results revealed that accumulation of the lophine dimers via self-assembly remarkably accelerated the recombination of lophyl radicals. This novel photoisomerization system could rapidly control the interfacial properties or morphologies of molecular assemblies when used for applications, such as efficient delivery of drugs or active components.Colorimetric fluorescent cyanide chemodosimeter based on triphenylimidazole derivative

Wei Zheng, Xiangzhu He, Hongbiao Chen, Yong Gao, Huaming LiPMID: 24463246 DOI: 10.1016/j.saa.2013.12.098

Abstract

In this paper, we demonstrated a highly selective colorimetric chemodosimeter for cyanide anion detection. This chemodosimeter having a triphenylimidazole group as a fluorescent signal unit and a dicyano-vinyl group as a reaction unit was synthesized by the Knoevenagel condensation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde with malononitrile in a reasonable yield. The probe exhibited an intramolecular charge transfer (ICT) absorption band at 420 nm and emission band at 620 nm, respectively. Upon the addition of cyanide anion, the probe displayed a blue-shifted spectrum and loss in color due to the disruption of conjugation. With the aid of the fluorescence spectrometer, the chemodosimeter exhibited a detection limit of 0.11 μM (S/N=3). Interferences from other common anions associated with cyanide anion analysis were effectively inhibited.Photo-triggered solvent-free metamorphosis of polymeric materials

Satoshi Honda, Taro ToyotaPMID: 28894097 DOI: 10.1038/s41467-017-00679-1

Abstract

Liquefaction and solidification of materials are the most fundamental changes observed during thermal phase transitions, yet the design of organic and polymeric soft materials showing isothermal reversible liquid-nonliquid conversion remains challenging. Here, we demonstrate that solvent-free repeatable molecular architectural transformation between liquid-star and nonliquid-network polymers that relies on cleavage and reformation of a covalent bond in hexaarylbiimidazole. Liquid four-armed star-shaped poly(n-butyl acrylate) and poly(dimethyl siloxane) with 2,4,5-triphenylimidazole end groups were first synthesized. Subsequent oxidation of the 2,4,5-triphenylimidazoles into 2,4,5-triphenylimidazoryl radicals and their coupling with these liquid star polymers to form hexaarylbiimidazoles afforded the corresponding nonliquid network polymers. The resulting nonliquid network polymers liquefied upon UV irradiation and produced liquid star-shaped polymers with 2,4,5-triphenylimidazoryl radical end groups that reverted to nonliquid network polymers again by recoupling of the generated 2,4,5-triphenylimidazoryl radicals immediately after terminating UV irradiation.The design of organic and polymeric soft materials showing isothermal reversible liquid-nonliquid conversion is challenging. Here, the authors show solvent-free repeatable molecular architectural transformation between liquid-star and non-liquid-network polymers by the cleavage and reformation of covalent bonds in the polymer chain.A novel lophine-based fluorescence probe and its binding to human serum albumin

Naoya Kishikawa, Kaname Ohyama, Akane Saiki, Aya Matsuo, Marwa Fathy Bakr Ali, Mitsuhiro Wada, Kenichiro Nakashima, Naotaka KurodaPMID: 23680544 DOI: 10.1016/j.aca.2013.04.003

Abstract

The binding of a lophine-based fluorescence probe, 4-[4-(4-dimethylaminophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid methyl ester (DAPIM) with human serum albumin (HSA) was investigated by fluorescence spectroscopy under physiological conditions. While DAPIM shows extreme low fluorescence in aqueous solution, DAPIM binding with HSA emits strong fluorescence at 510nm. The binding constant and binding number determined by Scatchard plot was 3.65×10(6)M(-1) and 1.07, respectively. Competitive binding between DAPIM and other ligands such as warfarin, valproic acid, diazepam and oleic acid, were also studied fluorometrically. The results indicated that the primary binding site of DAPIM to HSA is site II at subdomain IIIA. DAPIM can be a useful fluorescence probe for the characterization of drug-binding sites. In addition to the interaction study, because the fluorescence intensity of DAPIM increased in proportion to HSA concentration, its potential in HSA assay for serum sample was also evaluated.Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2

T Ichibangase, Y Ohba, N Kishikawa, K Nakashima, N KurodaPMID: 23630098 DOI: 10.1002/bio.2513

Abstract

8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione (L-012) was recently synthesized as a new chemiluminescence (CL) probe; the light intensity and the sensitivity of L-012 are higher than those of other CL probes such as luminol. Previously, our group developed four lophine-based CL enhancers of the horseradish peroxidase (HRP)-catalyzed CL oxidation of luminol, namely 2-(4-hydroxyphenyl)-4,5-diphenylimidazole (HDI), 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole (HPI), 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid (DPA), and 4-[4,5-di(2-pyridyl)-1H-imidazol-2-yl]phenylboronic acid (DPPA), and showed that DPPA was suitable for the photographic detection of HRP. In this study, we replaced luminol with L-012 and evaluated these as L-012-dependent CL enhancers. In addition, to detect HRP and/or H2O2 with higher sensitivity, each detection condition for the L-012-HRP-H2O2 enhanced CL was optimized. All the derivatives enhanced the L-012-dependent CL as well as luminol CL; HPI generated the highest enhanced luminescence. Under optimized conditions for HRP detection, the detection limit of HRP was 0.08 fmol. By contrast, the detection limit of HRP with the enhanced L-012-dependent CL using 4-iodophenol, which is a common enhancer of luminol CL, was 1.1 fmol. With regard to H2O2 detection, the detection limits for enhanced CL with HPI and 4-iodophenol were 0.29 and 1.5 pmol, respectively. Therefore, it is demonstrated that HPI is the most superior L-012-dependent CL enhancer.Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals

Elitsa Pavlova, Stefka Kaloyanova, Todor Deligeorgiev, Nedyalko LesevPMID: 26224302 DOI: 10.1007/s00249-015-1056-3

Abstract

The overproduction of free radicals and reactive oxygen species (ROS) has been proved as a basic damage mechanism and cause for oxidative stress. Their measurement is often hindered by the low signal. This could be resolved with the application of luminescent probes (lophines, luminol, lucigenin, etc.). The focus of this study is to synthesize and describe the spectral properties and physicochemical characteristics of lophine and its derivatives as new chemiluminescent in vitro activators. The prepared luminophores are analogues of lophine. Their absorption maxima are in the range 329-340 nm, with good-to-high extinction coefficients. Their spectral properties are measured in methanol and buffer solutions with pH 3.5, 7.4 and 8.5. Same conditions were applied in the systems for chemiluminescent assay in vitro: (1) Fenton's (Fe(2+)+H2O2) for the generation of ·OH and -OH species, (2) Hydrogen peroxide (H2O2), (3) Iron (II) sulfate (FeSO4), (4) Glutathione-peroxidase, monitoring the deactivation of H2O2, (5) Ascorbic acid-Fenton's reagent: Vit.C appears a strong oxidant, generating free-radical products when applied in higher than physiological concentrations, (6) Reduced α-nicotinamide adenine dinucleotide (NADH)-phenazine methosulfate-for the generation of superoxide radicals (O2 (·-)). Lophine and all novel compounds do not alter the kinetics, except of the dimethyl amino substituted derivative (4-(3a,11b-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)-N,N-dimethylaniline) in the glutathione-peroxidase system, at pH 8.5. Same derivative showed a comparable or higher activity than Lucigenin and Rhodamine 6G. In neutral and acidic medium, in the Fenton's system, Rhodamine 6G was the most appropriate probe. In alkaline pH and oxidant H2O2, Lucigenin induced a signal twice as strong as the signal compared to all other activators.Synthesis of tacrine-lophine hybrids via one-pot four component reaction and biological evaluation as acetyl- and butyrylcholinesterase inhibitors

Jessé Sobieski da Costa, João Paulo Bizarro Lopes, Dennis Russowsky, Cesar Liberato Petzhold, Antonio César de Amorim Borges, Marco Antonio Ceschi, Eduardo Konrath, Cristiane Batassini, Paula Santana Lunardi, Carlos Alberto Saraiva GonçalvesPMID: 23422935 DOI: 10.1016/j.ejmech.2013.01.029

Abstract

A novel series of tacrine-lophine hybrids was synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 in the nanomolar concentration scale. The key step is the one-pot four component condensation reaction of 9-aminoalkylamino-1,2,3,4-tetrahydroacridines, benzil, different substituted aromatic aldehydes and NH4OAc, using InCl3 as the best catalyst. Tacrine-lophine hybrids were found to be potent and selective inhibitors of cholinesterases. As an extension of the four component approach to tetrasubstituted imidazoles, a new series of bis-(2,4,5-triphenyl-1H-imidazoles) or bis(n)-lophines was tested against AChE and BuChE.Fabrication and size-dependent optical properties of copper/lophine core/shell nanocomposites

Yong Sheng Zhao, Fengqin Hu, Wensheng Yang, Ying Ma, Hongbing Fu, Jiannian YaoPMID: 17450869 DOI: 10.1166/jnn.2007.215